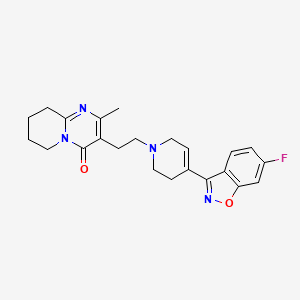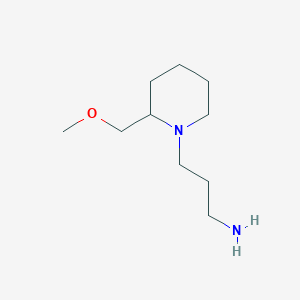
(2R,3S)-2-Ethyl-1,3-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-Ethyl-1,3-hexanediol is a chiral diol compound with two stereocenters It is an organic molecule that belongs to the class of secondary alcohols The compound’s structure consists of a hexane backbone with two hydroxyl groups attached at the first and third carbon atoms, and an ethyl group attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethyl-1,3-hexanediol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor. For example, the reduction of 2-ethyl-3-hexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the desired diol. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the corresponding ketone or aldehyde. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-Ethyl-1,3-hexanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions or potassium permanganate (KMnO4) in basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Formation of 2-ethyl-3-hexanone or 2-ethyl-3-hexanal.
Reduction: Formation of hexane derivatives.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
(2R,3S)-2-Ethyl-1,3-hexanediol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-Ethyl-1,3-hexanediol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxyl groups allows for hydrogen bonding and interactions with other molecules, which can affect its activity and function.
Comparaison Avec Des Composés Similaires
(2R,3S)-2-Ethyl-1,3-hexanediol can be compared with other similar diols, such as:
1,2-Hexanediol: Lacks the ethyl group, resulting in different chemical and physical properties.
2,3-Butanediol: A shorter chain diol with different stereochemistry and applications.
2-Methyl-2,4-pentanediol:
The unique stereochemistry and functional groups of this compound make it distinct from these similar compounds, providing specific advantages in certain applications.
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
(2R,3S)-2-ethylhexane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
RWLALWYNXFYRGW-SFYZADRCSA-N |
SMILES isomérique |
CCC[C@@H]([C@H](CC)CO)O |
SMILES canonique |
CCCC(C(CC)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


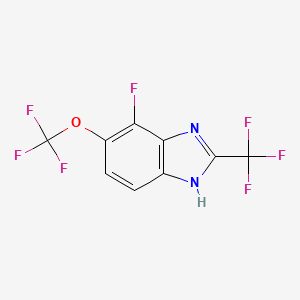
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

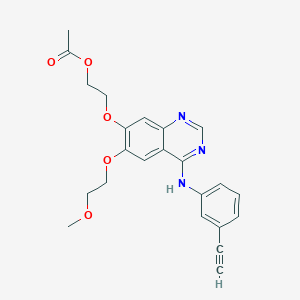
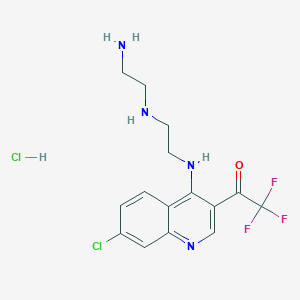
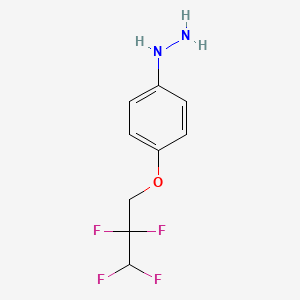
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


